molecular formula C23H31N3O3S B3012176 1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-phenylurea CAS No. 898446-02-1

1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-phenylurea

Cat. No. B3012176
CAS RN: 898446-02-1
M. Wt: 429.58
InChI Key: VGKWIBYTZVUFED-UHFFFAOYSA-N
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Description

The compound “1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-phenylurea” is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidines are synthesized through various intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthesis and Antibacterial Study

A study by Khalid et al. (2016) explores the synthesis of N-substituted derivatives of a similar compound, showcasing its moderate to significant antibacterial activity. This work underscores the compound's potential in developing antibacterial agents (Khalid et al., 2016).

Anti-breast Cancer Activity

Research by Al-Said et al. (2011) demonstrates the anti-breast cancer activity of novel derivatives, indicating their potential as therapeutic agents against human breast cancer cell lines, with some compounds showing better activity than Doxorubicin, a reference drug (Al-Said et al., 2011).

Enzyme Inhibition for Diabetes Treatment

A study by Munir et al. (2017) investigates the antibacterial and α-glucosidase inhibitory activities of hydrazone derivatives of ethyl isonipecotate, showcasing the potential of these compounds in the treatment of type-2 diabetes due to their substantial inhibitory activity against α-glucosidase (Munir et al., 2017).

Anticancer Potential and Molecular Docking

The cytotoxic effects of sulfonamide-derived isatins on hepatocellular carcinoma cell lines, explored by Eldeeb et al. (2022), highlight the significance of these compounds in cancer research. Molecular docking confirms the binding affinities, suggesting a promising approach for managing hepatocellular carcinoma (Eldeeb et al., 2022).

Novel Insecticides Design

Cai et al. (2010) delve into the design and synthesis of novel insecticides based on a serotonergic ligand, exploring its utility as a lead compound for creating insecticides with a new mode of action. This study provides insights into the potential agricultural applications of such compounds (Cai et al., 2010).

Future Directions

Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a lot of potential for future research and development in this area.

properties

IUPAC Name

1-phenyl-3-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3S/c1-17-15-18(2)22(19(3)16-17)30(28,29)26-14-8-7-11-21(26)12-13-24-23(27)25-20-9-5-4-6-10-20/h4-6,9-10,15-16,21H,7-8,11-14H2,1-3H3,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKWIBYTZVUFED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-phenylurea

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